molecular formula C27H27N3O2S B11217802 N-(2,4-dimethylphenyl)-2-methyl-3-(4-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

N-(2,4-dimethylphenyl)-2-methyl-3-(4-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

Cat. No.: B11217802
M. Wt: 457.6 g/mol
InChI Key: OQOCGGKOUPOCOJ-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-methyl-3-(4-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound with a unique structure that includes multiple aromatic rings, a thioxo group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-methyl-3-(4-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide involves multiple steps, including the formation of the benzoxadiazocine ring and the introduction of the thioxo and carboxamide groups. The reaction conditions typically involve the use of strong bases and acids, as well as specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-methyl-3-(4-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-methyl-3-(4-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study specific biological pathways.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-methyl-3-(4-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)-N-methylformamidine: A pesticide with a similar aromatic structure.

    2-[(RS)-(4-Methylphenyl)phenylmethoxy]-N,N-dimethylethanamine: A pharmaceutical impurity with related structural features.

Uniqueness

N-(2,4-dimethylphenyl)-2-methyl-3-(4-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is unique due to its combination of aromatic rings, thioxo group, and carboxamide group, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C27H27N3O2S

Molecular Weight

457.6 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-9-methyl-10-(4-methylphenyl)-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxamide

InChI

InChI=1S/C27H27N3O2S/c1-16-9-12-19(13-10-16)30-26(33)29-24-20-7-5-6-8-22(20)32-27(30,4)23(24)25(31)28-21-14-11-17(2)15-18(21)3/h5-15,23-24H,1-4H3,(H,28,31)(H,29,33)

InChI Key

OQOCGGKOUPOCOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=S)NC3C(C2(OC4=CC=CC=C34)C)C(=O)NC5=C(C=C(C=C5)C)C

Origin of Product

United States

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